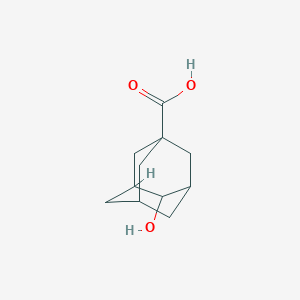
4'-Methylsulfono-2,2':6',2''-terpyridine
Overview
Description
4’-Methylsulfono-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C16H13N3O2S . It is a derivative of terpyridine, a tridentate ligand which contains three coordination sites belonging to N-heteroaromatic rings .
Synthesis Analysis
The synthesis of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine and its derivatives often involves the reaction of 4’-chloro-2,2’:6’,2’‘-terpyridine with alkoxide nucleophiles . This reaction allows the easy introduction of different functional groups onto the terpyridine at the 4’-position . In addition, the synthesis of asymmetrically substituted terpyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides has been reported .Molecular Structure Analysis
The molecular structure of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine is characterized by the presence of a terpyridine core with a methylsulfono group at the 4’ position . Terpyridine is a tridentate ligand which contains three coordination sites belonging to N-heteroaromatic rings .Chemical Reactions Analysis
Terpyridine-based ligands, including 4’-Methylsulfono-2,2’:6’,2’'-terpyridine, have been known to form stable complexes with several different main groups and transition metal ions . These complexes have been used in the construction of supramolecular architectures .Physical and Chemical Properties Analysis
The physical and chemical properties of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine are largely determined by its molecular structure. The presence of the terpyridine core and the methylsulfono group at the 4’ position contribute to its unique properties .Scientific Research Applications
Tuning Coordination Environments:
- The introduction of a methyl substituent affects the solid-state structure of bis(chelate) ligands to metal centers, demonstrating the versatility of these ligands in tuning coordination environments (Constable et al., 2010).
Homoleptic and Heteroleptic Metal Complexes:
- Terpyridine derivatives have been used to synthesize homoleptic and heteroleptic metal complexes, notably with iron(II) and ruthenium(II), highlighting their potential in creating diverse metal-organic frameworks (Fallahpour et al., 1999).
Photochemical and Thermal Synthesis:
- Terpyridine derivatives are key in photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, indicating their importance in the field of photochemistry (Bonnet et al., 2003).
Receptors with Peripheral Amino Groups:
- Terpyridine derivatives containing amino groups can form homoleptic complexes with metal ions like cobalt and iron, suggesting applications in creating specific receptor sites for ions and molecules (Padilla-Tosta et al., 1999).
Sulfur-containing Derivatives:
- Sulfur-containing terpyridine derivatives show interesting complexation reactions with metals like cobalt, nickel, and rhodium, pointing towards their use in developing novel coordination compounds (Romashkina et al., 2012).
Bifunctional Chelates:
- Modified terpyridines can act as bifunctional chelates, essential for developing complex metal-organic structures with specific functionalities (Sampath et al., 1999).
Mechanism of Action
The mechanism of action of 4’-Methylsulfono-2,2’:6’,2’‘-terpyridine is largely dependent on its application. In coordination-driven self-assembly, terpyridine-based ligands, including 4’-Methylsulfono-2,2’:6’,2’'-terpyridine, form stable complexes with several different main groups and transition metal ions .
Safety and Hazards
Terpyridine compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
The future directions for 4’-Methylsulfono-2,2’:6’,2’'-terpyridine and its derivatives are promising. They have been used in various fields, including photovoltaic devices, DNA binders, sensors, photosensitizers, molecular chemistry, medicinal chemistry, and metal-organic framework (MOF) construction . Furthermore, silver complexes with substituted terpyridines have been identified as promising anticancer metallodrugs .
Properties
IUPAC Name |
4-methylsulfonyl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-22(20,21)12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKOBMAOTQFHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


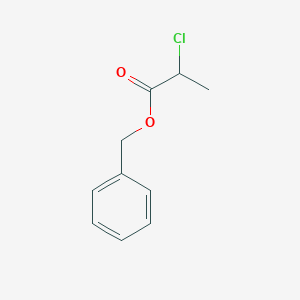
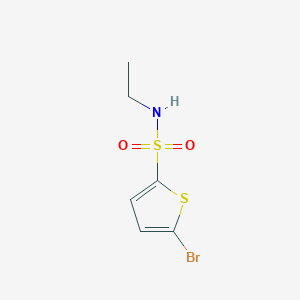

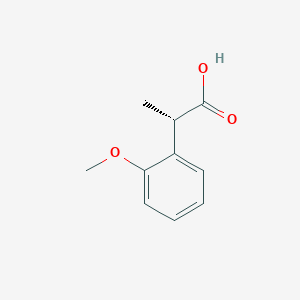
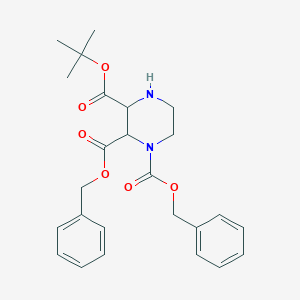
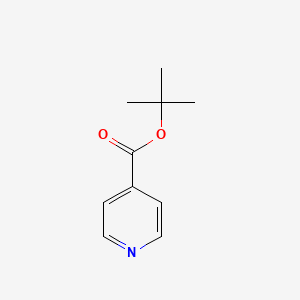
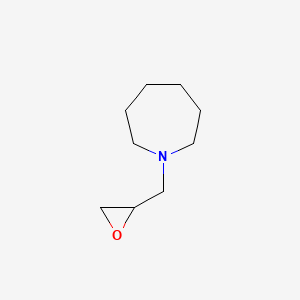
![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)
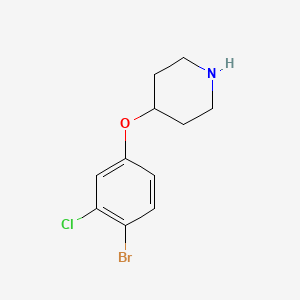
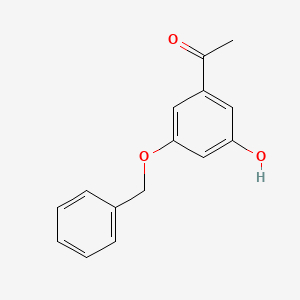
![Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide](/img/structure/B3156083.png)


